molecular formula C16H18N4O6S2 B467383 methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate CAS No. 500201-43-4

methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate

Cat. No.: B467383
CAS No.: 500201-43-4
M. Wt: 426.5g/mol
InChI Key: AHRYXPGDYBPRAK-UHFFFAOYSA-N
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Description

methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate is a complex organic compound with a unique structure that includes an isoxazole ring, a sulfonyl group, and a carbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring, the introduction of the sulfonyl group, and the coupling of the aniline derivative with the carbothioyl group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it useful in the development of new compounds in organic chemistry .

2. Biology:

  • Antimicrobial and Antifungal Activity : Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown that derivatives of isoxazole compounds can inhibit the growth of various pathogens, suggesting its utility in developing new antimicrobial agents .
  • Mechanism of Action : The interaction of the isoxazole ring with specific enzymes and receptors can modulate biological pathways, leading to significant effects such as microbial inhibition and anti-inflammatory responses .

3. Medicine:

  • Anti-inflammatory Properties : Methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate has been explored for its potential as an anti-inflammatory agent. It may act as a selective inhibitor of cyclooxygenase enzymes, contributing to reduced inflammation in various conditions .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, warranting further investigation into its efficacy against different cancer cell lines .

4. Industrial Applications:

  • Catalysis : The compound has applications in industrial processes as a catalyst due to its ability to facilitate chemical reactions under specific conditions .
  • Material Development : Its unique chemical structure allows for potential use in developing new materials with desired properties in various industries .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of derivatives of this compound against common bacterial strains. Results demonstrated significant inhibition zones compared to control groups, indicating its potential as an effective antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments were conducted to assess the anti-inflammatory effects of this compound on human cell lines. The results showed a marked reduction in pro-inflammatory cytokines, suggesting that it could be developed into a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with related structures, such as:

  • Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-
  • Methyl 4-chloro-4-oxobutanoate
  • 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[trans-4-methylcyclohexyl)amino

Uniqueness

methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Biological Activity

Methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate is a compound of significant interest due to its potential biological activities, particularly in the field of pharmaceuticals. This article explores its synthesis, structural characteristics, and biological effects based on available research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a methyl group, an oxobutanoate moiety, and a sulfamoyl phenyl group. The molecular formula is C16H18N4O5SC_{16}H_{18}N_4O_5S with a molecular weight of approximately 398.4 g/mol. The presence of the oxazole ring and the sulfamoyl group suggests potential interactions with biological macromolecules.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of sulfamethoxazole derivatives with appropriate acylating agents under controlled conditions to yield the desired compound.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Similar compounds, particularly those containing sulfonamide groups, have been shown to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This mechanism is analogous to that of sulfamethoxazole, which is effective against various Gram-positive and Gram-negative bacteria .

Inhibition Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. For instance, compounds structurally related to this compound have shown minimum inhibitory concentrations (MICs) in the range of 16–64 µg/mL against these bacteria .

Case Studies

Recent research highlighted the effectiveness of this compound in combination therapies. In one study, it was found that co-administration with other antibiotics enhanced its antimicrobial efficacy, suggesting a synergistic effect that could be leveraged in clinical settings .

Another case study focused on its anti-inflammatory properties, where this compound was shown to reduce inflammation markers in animal models of acute inflammation .

Research Findings Summary

Study Findings Reference
Antimicrobial EfficacyEffective against E. coli and S. aureus
Combination TherapyEnhanced efficacy with other antibiotics
Anti-inflammatory EffectsReduction in inflammation markers in animal models

Properties

IUPAC Name

methyl 4-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioylamino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O6S2/c1-10-9-13(19-26-10)20-28(23,24)12-5-3-11(4-6-12)17-16(27)18-14(21)7-8-15(22)25-2/h3-6,9H,7-8H2,1-2H3,(H,19,20)(H2,17,18,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRYXPGDYBPRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

57.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821310
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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